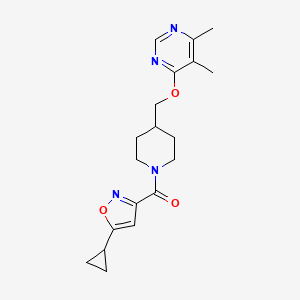

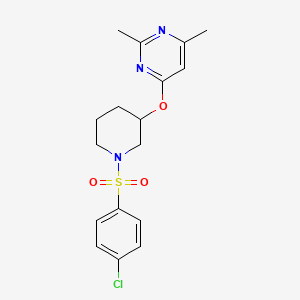

![molecular formula C15H10F3N3O3S2 B2368592 N-(6-sulfamoylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 476278-95-2](/img/structure/B2368592.png)

N-(6-sulfamoylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzothiazole ring, followed by the introduction of the sulfamoyl and trifluoromethyl groups. The exact methods would depend on the specific reactants and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole ring, the sulfamoyl group attached to the 6-position of the ring, and the trifluoromethyl group attached to the benzamide .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the reactivity of the benzothiazole ring and the sulfamoyl and trifluoromethyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the benzothiazole ring and the sulfamoyl and trifluoromethyl groups .Aplicaciones Científicas De Investigación

Antimicrobial Activity : A study reported the synthesis of new benzamide derivatives, including those with sulfamoyl and trifluoromethyl groups, that exhibited significant antibacterial and antifungal activities. This finding indicates potential applications in combating microbial infections (Priya et al., 2006).

Antibacterial Properties : Another research synthesized hybrid compounds by coupling sulphonamide and benzothiazole, which showed improved antibacterial properties. This suggests their potential use in the development of new antibacterial drugs (Ikpa et al., 2020).

Antimalarial and COVID-19 Drug Potential : A study investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, which are structurally related to the compound . These derivatives exhibited antimalarial activity and potential as COVID-19 drugs, as shown through computational calculations and molecular docking studies (Fahim & Ismael, 2021).

Chemistry and Synthesis of Thiazole Derivatives : Research on thiazole and its derivatives, including those with sulfamoyl and trifluoromethyl groups, highlights their importance in medicinal chemistry. Thiazole derivatives have shown a range of activities, including antimicrobial, antiretroviral, and anticancer properties (Chhabria et al., 2016).

Synthesis of Cyclic Sulfonamides : A study detailed the synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions. These compounds, including those with benzothiazole structures, have potential applications in developing new pharmacologically active molecules (Greig et al., 2001).

Anticancer Agents Synthesis : Research focused on the synthesis of indapamide derivatives, structurally related to the compound , as anticancer agents. One of these compounds showed significant proapoptotic activity on melanoma cell lines, indicating its potential in cancer treatment (Yılmaz et al., 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N3O3S2/c16-15(17,18)9-3-1-2-8(6-9)13(22)21-14-20-11-5-4-10(26(19,23)24)7-12(11)25-14/h1-7H,(H2,19,23,24)(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXNYTGOJGCOTQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

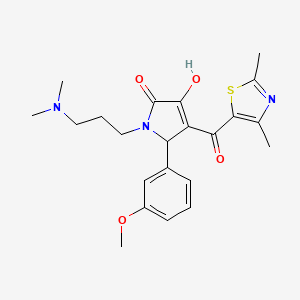

![3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid](/img/structure/B2368509.png)

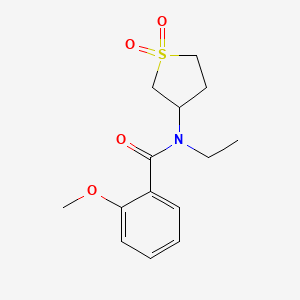

![N-(4-bromophenyl)-2-(4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetamide](/img/structure/B2368513.png)

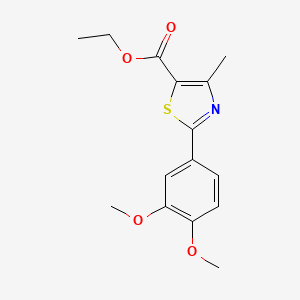

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2368518.png)

![N-(3-methylphenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide](/img/structure/B2368524.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide](/img/structure/B2368528.png)

![2-cyano-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B2368529.png)